molecular formula C14H27N3O3S B2838512 1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1234975-56-4

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No. B2838512
CAS RN: 1234975-56-4
M. Wt: 317.45
InChI Key: NSRCXJGDWRREKI-UHFFFAOYSA-N
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Description

“1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea” is a chemical compound that is part of the piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Desymmetrization of cyclohexadienones via asymmetric Michael reaction catalyzed by cinchonine-derived urea has been demonstrated, resulting in highly enantioenriched polycyclic cyclohexenones. This method showcases the potential of urea derivatives in facilitating asymmetric synthesis, providing a pathway for the production of complex molecules with high enantiomeric excess (Q. Gu & S. You, 2011).

Crystal Structure Analysis

Crystal structure studies of compounds like cyclosulfamuron, a pyrimidinylsulfonylurea herbicide, have revealed detailed molecular arrangements and interactions. These studies contribute to the understanding of molecular conformations and the design of new compounds with desired properties (Gihaeng Kang et al., 2015).

Catalytic Activity in Organic Synthesis

Synthesis of monoacylated derivatives of 1,2-cyclohexanediamine has been explored, indicating ureas and related compounds' roles as catalysts in organic synthesis, particularly in intramolecular aldol condensations. This research underscores the utility of urea derivatives in mediating chemical reactions to produce important organic molecules (Ángel L. Fuentes de Arriba et al., 2010).

Inhibition Studies and Material Science

Inhibition effect of urea-derived Mannich bases on mild steel surfaces in HCl has been examined, revealing the potential of such compounds in corrosion protection. This application is crucial in materials science, especially for developing new corrosion inhibitors for industrial applications (M. Jeeva et al., 2015).

Enantioseparation in Pharmaceutical Analysis

Simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral intermediate using liquid chromatography highlights the role of urea derivatives in analytical chemistry. Such separation techniques are essential for the quality control and development of pharmaceuticals, ensuring the purity and efficacy of chiral drugs (Lili Zhou et al., 2010).

properties

IUPAC Name

1-cyclohexyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3S/c1-21(19,20)17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRCXJGDWRREKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

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